molecular formula C8H14N2O3 B146298 (S)-3-(Pyrrolidine-2-carboxamido)propanoic acid CAS No. 112558-45-9

(S)-3-(Pyrrolidine-2-carboxamido)propanoic acid

Cat. No.: B146298
CAS No.: 112558-45-9
M. Wt: 186.21 g/mol
InChI Key: PALCOTPJCVREEI-LURJTMIESA-N
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Description

(S)-3-(Pyrrolidine-2-carboxamido)propanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H14N2O3 and its molecular weight is 186.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine, a structural component of "(S)-3-(Pyrrolidine-2-carboxamido)propanoic acid", has seen widespread use in medicinal chemistry due to its nitrogen heterocycle. This compound is particularly valued for its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional molecule coverage. Researchers have highlighted the role of pyrrolidine and its derivatives, including proline derivatives, in the design of bioactive molecules with target selectivity. The structural versatility of pyrrolidine derivatives allows for significant contributions to the development of novel therapeutics, emphasizing the importance of stereogenicity and spatial orientation of substituents in achieving diverse biological profiles (Li Petri et al., 2021).

Biotechnological Production from Biomass

Lactic acid, a key component derived from biomass, is noted for its pivotal role in the synthesis of biodegradable polymers and as a precursor for green chemistry. It presents a foundation for deriving various chemicals including pyruvic acid, acrylic acid, and lactate ester. This demonstrates the biotechnological applications of carboxylic acid derivatives like "this compound" in producing value-added chemicals from renewable resources, underscoring the potential of such compounds in sustainable chemistry and industrial applications (Gao et al., 2011).

Role in Plant Defense Mechanisms

Research into plant defense mechanisms against pathogens has identified the role of proline and its metabolic processes, highlighting the significance of pyrroline-5-carboxylate (P5C), an intermediate product in both proline biosynthesis and catabolism. This sheds light on the biological importance of compounds like "this compound" in enhancing the understanding of plant-pathogen interactions and the potential for developing novel agricultural strategies to combat diseases (Qamar et al., 2015).

Understanding Biocatalyst Inhibition

Carboxylic acids, including derivatives similar to "this compound", are known to inhibit microbial biocatalysts at concentrations lower than desired yields. This inhibition impacts the cell membrane and internal pH, posing challenges for microbial engineering. Understanding the mechanisms of inhibition by carboxylic acids aids in designing robust microbial strains for industrial applications, emphasizing the importance of such compounds in biotechnological research and development (Jarboe et al., 2013).

Properties

IUPAC Name

3-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3/c11-7(12)3-5-10-8(13)6-2-1-4-9-6/h6,9H,1-5H2,(H,10,13)(H,11,12)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PALCOTPJCVREEI-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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